molecular formula C8H16ClNO B2754602 1-(1-Aminocyclopentyl)propan-1-onehydrochloride CAS No. 2309463-51-0

1-(1-Aminocyclopentyl)propan-1-onehydrochloride

Cat. No.: B2754602
CAS No.: 2309463-51-0
M. Wt: 177.67
InChI Key: OTOJUAIZZXQXSD-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)propan-1-onehydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique structure, which includes a cyclopentyl ring attached to an aminopropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopentyl)propan-1-onehydrochloride typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The process may include steps such as:

    Formation of the intermediate: Cyclopentanone is reacted with a suitable amine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification steps: Such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopentyl)propan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-1-onehydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-1-onehydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to biological effects.

    Pathways involved: The exact pathways depend on the specific application and target, but may include metabolic or signaling pathways.

Comparison with Similar Compounds

1-(1-Aminocyclopentyl)propan-1-onehydrochloride can be compared with other similar compounds, such as:

    1-(1-Aminocyclohexyl)propan-1-onehydrochloride: Similar structure but with a cyclohexyl ring, which may result in different reactivity and applications.

    1-(1-Aminocyclobutyl)propan-1-onehydrochloride: Contains a cyclobutyl ring, leading to distinct chemical properties.

Properties

IUPAC Name

1-(1-aminocyclopentyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOJUAIZZXQXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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